Clinical Biomarker Reduction: 31% Decrease in Plasma p-tau217 Versus Placebo at 26 Weeks
In a 242-participant Phase 2a randomized, placebo-controlled trial (NCT03069014), oral LM11A-31 treatment (200 mg or 400 mg BID for 26 weeks) produced a statistically significant 31% reduction in plasma p-tau217 levels compared to placebo [1]. No comparable clinical biomarker reduction data exist in the public domain for LM11A-24, BNN27, or any other p75NTR-targeting small molecule in human subjects. LM11A-31 treatment also counteracted the direction of change in 5 of 10 CSF proteomic modules associated with AD progression, with 129 out of 241 altered proteins (63%) showing change opposite to disease trajectory [1].
| Evidence Dimension | Plasma p-tau217 change at 26 weeks |
|---|---|
| Target Compound Data | 31% decrease relative to placebo |
| Comparator Or Baseline | Placebo group |
| Quantified Difference | 31% reduction (P = 0.049) |
| Conditions | 242 participants with mild to moderate Alzheimer's disease; oral administration of 200 mg or 400 mg LM11A-31 BID for 26 weeks; plasma p-tau217 measured longitudinally |
Why This Matters
This clinical biomarker evidence provides human validation of target engagement and disease-modifying potential that no alternative p75NTR ligand has demonstrated, directly informing go/no-go decisions for preclinical-to-clinical translational research programs.
- [1] Longo F. Modulation of the p75 neurotrophin receptor in a phase 2a Alzheimer's disease trial reduces plasma p-tau217, engages the synaptic proteome, and preserves visuospatial cognition. Presented at: 18th annual Clinical Trials on Alzheimer's Disease Conference; December 1-4, 2025; San Diego, California. View Source
